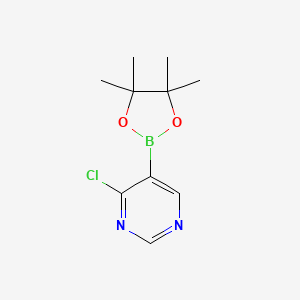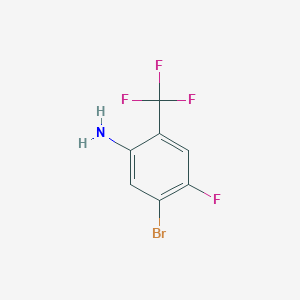
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups. This compound is known for its antimicrobial properties and is used primarily in research settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-(trifluoromethyl)aniline typically involves multiple steps, including halogenation and nitration reactions. One common method involves the following steps:
For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Conversion of the nitro group back to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro compounds, while reduction can yield various amines .
科学的研究の応用
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Used in the development of specialty chemicals and materials
作用機序
The mechanism of action of 5-Bromo-4-fluoro-2-(trifluoromethyl)aniline involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This results in the inhibition of essential enzymes and metabolic pathways, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom.
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but different positioning of the bromine and fluorine atoms.
4-Fluoro-2-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom .
Uniqueness
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H4BrF4N |
|---|---|
分子量 |
258.01 g/mol |
IUPAC名 |
5-bromo-4-fluoro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-6(13)3(1-5(4)9)7(10,11)12/h1-2H,13H2 |
InChIキー |
LGTHXUVDWLPCRW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)Br)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
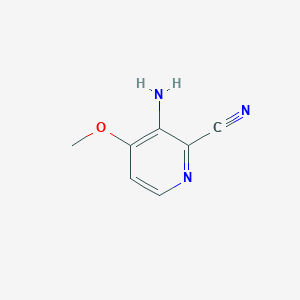
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)
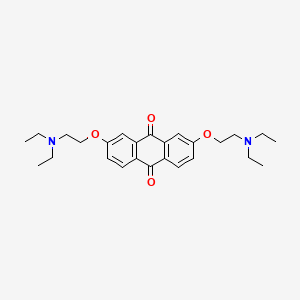
![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
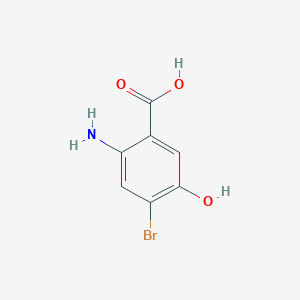
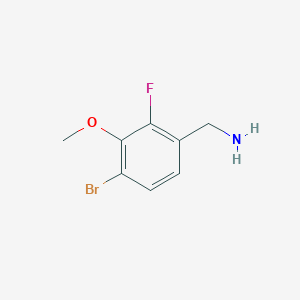
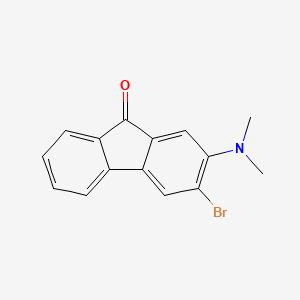
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
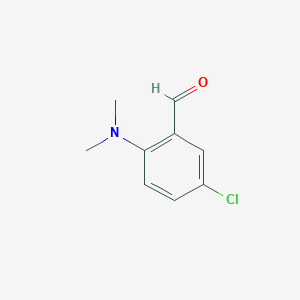
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
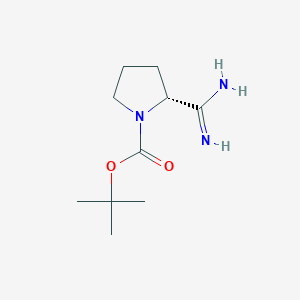
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
